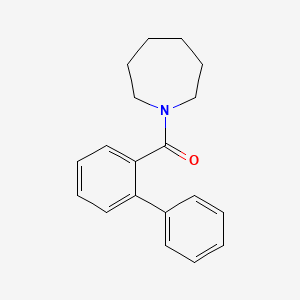
1-(2-biphenylylcarbonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-biphenylylcarbonyl)azepane, also known as BPCA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPCA is a seven-membered ring compound that has a biphenyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(2-biphenylylcarbonyl)azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which can improve mood and cognitive function. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-biphenylylcarbonyl)azepane has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. Another advantage is that it has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation is that this compound has not been extensively studied in vivo, which means that its effects on the body are not fully understood.
Direcciones Futuras
There are several future directions for research on 1-(2-biphenylylcarbonyl)azepane. One direction is to study its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on the body. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications.
Métodos De Síntesis
The synthesis of 1-(2-biphenylylcarbonyl)azepane has been achieved using various methods, including the reaction of 1,4-diketones with primary amines, the reaction of 1,4-dicarbonyl compounds with secondary amines, and the reaction of 1,4-dicarbonyl compounds with hydrazine derivatives. The most common method used for the synthesis of this compound is the reaction of 1,4-diketones with primary amines, which involves the condensation of 1,4-diketones with primary amines in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-(2-biphenylylcarbonyl)azepane has been extensively used in scientific research due to its potential applications in various fields. It has been used in the development of new drugs, as well as in the study of various physiological processes. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
azepan-1-yl-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(20-14-8-1-2-9-15-20)18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-7,10-13H,1-2,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXCDLDJXPKJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)
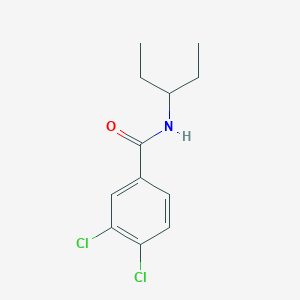

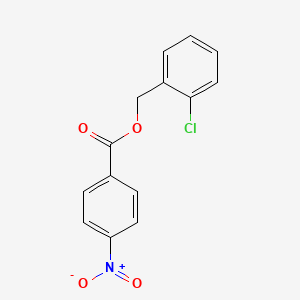
amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)

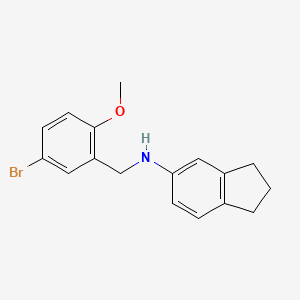
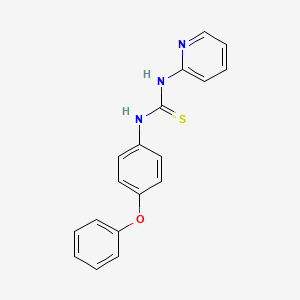
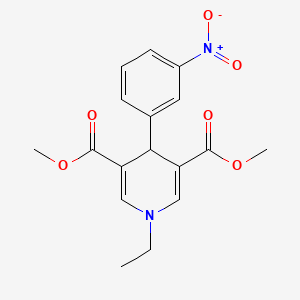

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)


![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)